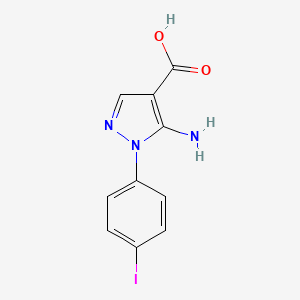

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid

描述

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a pyrazole-based compound featuring:

- A pyrazole core with an amino (-NH₂) group at position 3.

- A carboxylic acid (-COOH) group at position 2.

- A 4-iodophenyl substituent at position 1.

This structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities (via -NH₂ and -COOH groups) and steric/electronic effects from the iodophenyl moiety.

属性

IUPAC Name |

5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKIUOGHFVHQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and General Procedure

This method involves the cyclization of 4-iodophenylhydrazine hydrochloride with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative.

Key steps :

- Hydrazine formation : 4-Iodophenylhydrazine is generated by basifying 4-iodophenylhydrazine hydrochloride with NaOH (pH 7–8).

- Cyclocondensation : The hydrazine reacts with ethyl 2-cyano-3-(dimethylamino)acrylate in ethanol under reflux (3–5 hours).

- Hydrolysis : The intermediate 5-amino-1-(4-iodophenyl)pyrazole-4-carbonitrile is treated with 30% NaOH at 100°C, followed by acidification to precipitate the carboxylic acid.

Optimization :

- Solvent selection : Ethanol or toluene improves cyclization efficiency.

- Catalysts : Triethylamine enhances reaction rates during coupling steps.

Yield : 72–86% (dependent on hydrolysis efficiency).

One-Pot Synthesis via TfOH/TFAA-Mediated Acylation

Methodology Overview

This approach utilizes triflic acid (TfOH) and trifluoroacetic anhydride (TFAA) to sequentially acylate 4-iodobenzene, forming a β-diketone intermediate, which undergoes cyclization with hydrazine.

Reaction pathway :

- Ketone formation : 4-Iodobenzene reacts with acetic acid in the presence of TfOH/TFAA to form 4-iodoacetophenone.

- β-Diketone synthesis : Further acylation produces 4-iodo-1,3-diphenylpropane-1,3-dione.

- Cyclization : Hydrazine hydrate induces heterocyclization, yielding the pyrazole ring.

Advantages :

Yield : 65–78% (lower due to competing side reactions).

Hydrolysis of 5-Amino-1-(4-iodophenyl)pyrazole-4-carbonitrile

Nitrile-to-Carboxylic Acid Conversion

This route focuses on hydrolyzing a pre-formed carbonitrile intermediate under basic or acidic conditions.

Procedure :

- Intermediate synthesis : 5-Amino-1-(4-iodophenyl)pyrazole-4-carbonitrile is prepared via cyclocondensation of 4-iodophenylhydrazine with malononitrile derivatives.

- Hydrolysis : Treatment with 30% NaOH at 100°C for 4–6 hours converts the nitrile group to carboxylic acid.

Critical factors :

- Temperature control : Excessive heat promotes decarboxylation.

- Acidification : Adjusting pH to <5 with HCl ensures product precipitation.

Yield : 80–89% (superior to other methods due to high nitrile reactivity).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 4-Iodophenylhydrazine, β-ketoesters | NaOH, ethanol | 72–86 | High purity, scalable | Multi-step purification required |

| One-Pot TfOH/TFAA | 4-Iodobenzene, acetic acid | TfOH, TFAA, hydrazine | 65–78 | Streamlined process | Moderate yields, corrosive reagents |

| Nitrile Hydrolysis | 5-Amino-1-(4-iodophenyl)pyrazole-4-carbonitrile | NaOH, HCl | 80–89 | High efficiency, minimal byproducts | Requires pre-synthesized nitrile |

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Industrial production employs continuous flow systems to enhance heat transfer and mixing, particularly for cyclocondensation and hydrolysis steps. For example, a tubular reactor operating at 100°C with a residence time of 30 minutes achieves 85% conversion during nitrile hydrolysis.

化学反应分析

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with various nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new synthetic methodologies .

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological targets such as enzymes and receptors .

Medicine:

- Potential applications in the development of pharmaceuticals, particularly as anti-inflammatory or anticancer agents .

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents for industrial processes .

作用机制

The mechanism of action of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Substituent Effects on Molecular Properties

5-Amino-1-(4-Methoxyphenyl)Pyrazole-4-Carboxylic Acid

- Structure : Methoxy (-OCH₃) replaces iodine.

- Key Data: Crystallizes in monoclinic space group P2₁/n with unit cell parameters a = 3.9608 Å, b = 24.104 Å, c = 11.1762 Å . Hydrogen-bonding motifs include N–H···O and O–H···O interactions, forming chains that stabilize the crystal lattice .

- Comparison :

- Methoxy is smaller and less electronegative than iodine, reducing steric hindrance and hydrophobic interactions.

- Higher solubility in polar solvents compared to the iodophenyl analog due to methoxy’s electron-donating nature.

5-Amino-1-(2-Chlorophenyl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : Chloro (-Cl) at the ortho position of the phenyl ring.

- Key Data :

- Comparison: Chloro’s electron-withdrawing effect may enhance the acidity of the carboxylic acid group.

5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

- Structure : Unsubstituted phenyl ring.

- Key Data :

- Comparison :

- Absence of substituents simplifies synthesis but reduces electronic diversity.

- Likely lower lipophilicity compared to halogenated or alkylated analogs.

Functional Group Modifications

Ester Derivatives (e.g., Ethyl 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxylate)

- Structure : Carboxylic acid replaced by ethyl ester (-COOEt).

- Key Data: Alias: 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid ethyl ester .

- Comparison :

- Esterification increases lipophilicity, enhancing membrane permeability for prodrug applications.

- Reduced hydrogen-bonding capacity compared to the free carboxylic acid.

Amide Derivatives (e.g., 5-Amino-1-(4-Isopropylphenyl)-1H-Pyrazole-4-Carboxamide)

- Structure : Carboxylic acid converted to carboxamide (-CONH₂).

- Key Data :

- Comparison :

- Amide groups improve metabolic stability but may reduce solubility in aqueous media.

Antimicrobial Activity

- Chloro and Methoxy Analogs: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole derivatives exhibit GABA inhibition and antifungal activity . Methoxy-substituted pyrazoles show hydrogen-bonding patterns that may influence target binding .

- Iodophenyl Analog :

- The iodine atom’s size and hydrophobicity could enhance binding to hydrophobic enzyme pockets, though specific data are lacking in the evidence.

Xanthine Oxidase Inhibition

- Cyano and Isopropyl Analogs: 1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic acid derivatives are patented as xanthine oxidase inhibitors for treating hyperuricemia .

- Iodophenyl Analog: Iodine’s electron-deficient nature may alter electronic interactions with the enzyme’s active site compared to cyano or methoxy groups.

生物活性

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its pyrazole ring, which is substituted with an amino group at position 5, an iodophenyl group at position 1, and a carboxylic acid group at position 4. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a fibroblast growth factor receptor (FGFR) inhibitor.

The primary mechanism of action for this compound involves covalent binding to FGFRs, which are implicated in various cancers due to their aberrant activation. The compound specifically targets FGFR1, FGFR2, and FGFR3, including gatekeeper mutants like FGFR2 V564F. By inhibiting these receptors, the compound disrupts downstream signaling pathways such as the MAPK/ERK pathway, crucial for cell proliferation and survival .

Anticancer Properties

Research has demonstrated that this compound effectively suppresses the proliferation of various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values of 19 nM against NCI-H520 lung cancer cells and 59 nM against SNU-16 gastric cancer cells, indicating potent anticancer activity .

Inhibition of Cell Proliferation

The compound's interaction with FGFRs leads to significant effects on cellular processes:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells.

- Apoptosis : The compound promotes programmed cell death through its inhibitory effects on FGFR signaling pathways .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

- Study on FGFR Inhibition :

- Safety and Efficacy :

Data Tables

| Activity | Cell Line | IC50 (nM) |

|---|---|---|

| Anticancer Activity | NCI-H520 | 19 |

| Anticancer Activity | SNU-16 | 59 |

| Anticancer Activity | KATO III | 73 |

常见问题

Q. What are the established synthetic routes for 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-keto esters), followed by hydrolysis of the ester intermediate to the carboxylic acid. For example, ethyl acetoacetate and 4-iodophenylhydrazine can undergo cyclocondensation using a base like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ester, which is then hydrolyzed under basic conditions (e.g., NaOH/EtOH) . Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Monitoring by TLC and HPLC ensures intermediate and final product purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : H and C NMR confirm the pyrazole ring structure, iodine substituent (via deshielded aromatic protons), and carboxylic acid proton (broad peak at ~12-13 ppm).

- IR : A strong absorption band near 1680-1700 cm indicates the carboxylic acid C=O stretch.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and isotopic pattern due to iodine .

Q. What solvent systems are suitable for solubility testing and crystallization?

The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) or aqueous bases (due to deprotonation of the carboxylic acid). Crystallization is achieved via slow evaporation from DMSO/water or ethanol/water mixtures. Single crystals for X-ray studies require optimized solvent ratios and temperature gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, the iodine atom’s position and hydrogen-bonding networks (carboxylic acid dimers) can be confirmed. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) and validation tools (PLATON) ensure structural accuracy. Discrepancies between computational models (DFT) and experimental data can be reconciled using this method .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from impurities, assay conditions, or structural analogs. Solutions include:

- Reproducibility Checks : Validate purity via HPLC and elemental analysis.

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition with IC values) across multiple cell lines.

- Structural Analog Comparison : Test derivatives (e.g., bromo/chloro substituents instead of iodine) to isolate substituent-specific effects .

Q. What experimental design strategies optimize reaction yields for scaled synthesis?

Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example:

- Factorial Design : Screen factors like reaction time (12-24 hrs) and base concentration (1-3 M).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Statistical software (Minitab, JMP) analyzes data and predicts maxima .

Methodological Notes

- Crystallography : Use Mo-Kα radiation (λ = 0.71073 Å) for SC-XRD. Refinement parameters (R-factor < 0.05) ensure reliability .

- Spectral Data Interpretation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw) to confirm assignments .

- Reaction Optimization : ICReDD’s computational-experimental feedback loop (quantum chemistry + machine learning) accelerates condition screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。